molecular formula C24H28N4O3 B2577108 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 1286699-77-1

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2577108
CAS No.: 1286699-77-1
M. Wt: 420.513
InChI Key: UVTVFCWUTVVTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a morpholine ring, and a methoxyphenyl group, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the morpholine and methoxyphenyl groups. The final step involves the acylation of the pyrazole derivative with 4-methylbenzyl acetamide under controlled conditions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the implementation of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-methoxyphenyl)-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
  • 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Uniqueness

The uniqueness of 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, morpholine ring, and pyrazole ring contribute to its versatility and potential for various applications in scientific research.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-18-6-8-19(9-7-18)15-25-23(29)17-28-16-22(20-4-3-5-21(14-20)30-2)24(26-28)27-10-12-31-13-11-27/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVFCWUTVVTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.